![molecular formula C20H21F3N4O4 B13457491 2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy and morpholine groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups .
Uniqueness
2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H21F3N4O4 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
4-[2-[5-methoxy-6-[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyridin-3-yl]oxyethyl]morpholine |
InChI |
InChI=1S/C20H21F3N4O4/c1-28-17-11-14(30-9-6-27-4-7-29-8-5-27)12-24-18(17)19-25-15-3-2-13(10-16(15)26-19)31-20(21,22)23/h2-3,10-12H,4-9H2,1H3,(H,25,26) |
InChI-Schlüssel |
YSLYHVLVFNDWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)OCCN2CCOCC2)C3=NC4=C(N3)C=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


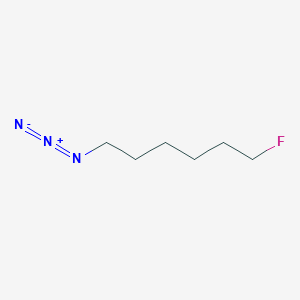
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
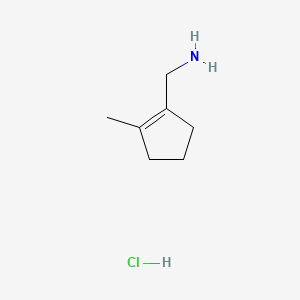
![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
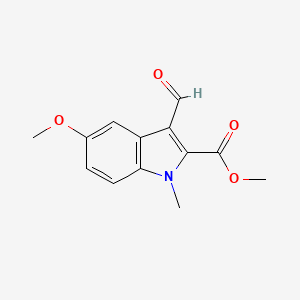
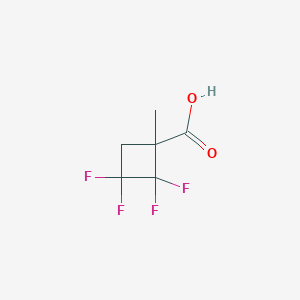
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)

![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
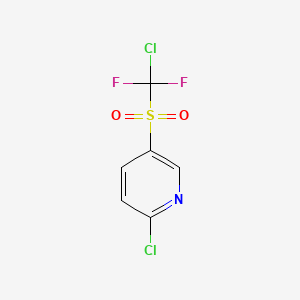
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
